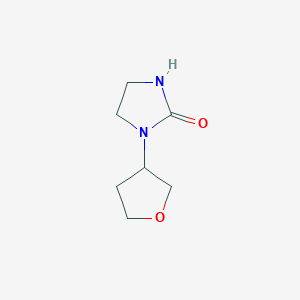

1-(Tetrahydrofuran-3-yl)imidazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxolan-3-yl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-7-8-2-3-9(7)6-1-4-11-5-6/h6H,1-5H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSZGPDLMWXNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

We can infer that it interacts with specific biological molecules or enzymes, given its role as a synthetic intermediate and its presence in various biologically active compounds.

Biochemical Pathways

Its cyclic urea structure suggests potential involvement in nitrogen metabolism or protein-related pathways.

Action Environment

Environmental factors, such as pH, temperature, and solvent polarity, can influence the compound’s stability, efficacy, and reactivity. For instance, supercritical CO₂ has been used in its synthesis. .

Biological Activity

1-(Tetrahydrofuran-3-yl)imidazolidin-2-one is a cyclic urea derivative that has garnered attention for its potential biological activities. This compound belongs to a broader class of imidazolidinones, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial effects. This article aims to explore the biological activity of this specific compound through a review of relevant literature, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a five-membered imidazolidinone ring fused with a tetrahydrofuran moiety, which contributes to its unique biological profile.

1. Antitumor Activity

Research has indicated that imidazolidinone derivatives exhibit significant antitumor properties. For instance, studies on related compounds have shown that they can inhibit the growth of various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

In a study focusing on the structure-activity relationship (SAR) of imidazolidinones, it was found that modifications at specific positions could enhance antitumor efficacy, suggesting that this compound could be optimized for better performance against cancer cells.

2. Anti-inflammatory Activity

The anti-inflammatory potential of imidazolidinones has been well-documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

| Compound | Inflammation Model | Effect | Reference |

|---|---|---|---|

| This compound | RAW264.7 Macrophages | Decreased NO production | |

| This compound | Carrageenan-induced paw edema | Significant reduction in edema |

In vitro studies demonstrated that this compound could reduce nitric oxide (NO) levels in macrophages, indicating its potential as an anti-inflammatory agent.

3. Antimicrobial Activity

Imidazolidinones have also shown promise as antimicrobial agents. The presence of the tetrahydrofuran moiety may enhance the interaction with microbial targets.

| Compound | Microbial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 18 mm | |

| This compound | E. coli | 15 mm |

These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of imidazolidinone derivatives, including this compound. For example:

Study on Antitumor Effects:

A recent investigation evaluated the antitumor effects of various imidazolidinones on human cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxicity against several cancer types, highlighting their potential as therapeutic agents.

Study on Anti-inflammatory Mechanisms:

Another study assessed the anti-inflammatory mechanisms of imidazolidinones using animal models. The results demonstrated that these compounds could inhibit inflammatory mediators and reduce tissue swelling effectively.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

1-(Tetrahydrofuran-3-yl)imidazolidin-2-one derivatives have been studied for their potential as inhibitors of cytochrome P450 17A1 (CYP17A1), an enzyme involved in steroidogenesis. Compounds that inhibit this enzyme can be beneficial in treating androgen-dependent cancers, such as prostate cancer. The regulation of CYP17A1 is crucial for managing hormone levels that contribute to tumor growth .

Antifungal Activity

Research has highlighted the antifungal activity of related imidazolidinone compounds. For instance, derivatives similar to this compound have shown efficacy against various fungal strains, including Candida and Aspergillus species. These compounds are being developed for clinical use due to their potent therapeutic effects .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Studies have focused on the structural modifications of imidazolidinones to enhance their biological activity. The relationship between the chemical structure and biological efficacy is a critical area of research, guiding the development of more effective pharmaceuticals .

Material Science

Polymeric Applications

The compound's unique structure allows it to be incorporated into polymer matrices, enhancing the properties of materials used in coatings and adhesives. Its ability to form stable bonds with other chemical entities makes it a candidate for developing advanced materials with improved mechanical properties and resistance to environmental factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.